Cas no 2766-51-0 ((3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide)

(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide is a sulfonium-based compound featuring both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and biochemical applications. Its chiral (3S) configuration ensures stereoselectivity in reactions, while the dimethylsulfonium moiety enhances reactivity in nucleophilic or alkylation processes. The iodide counterion improves solubility in polar solvents, facilitating handling in aqueous or mixed-phase systems. This compound is particularly useful in peptide modification, enzyme studies, and as a precursor for sulfur-containing bioactive molecules. Its stability under controlled conditions and well-defined structure make it a reliable reagent for research requiring precise molecular interactions.
(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide structure
2766-51-0 structure
Product name:(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide
CAS No:2766-51-0
MF:C6H14BrNO2S
MW:244.149859905243
CID:260376
PubChem ID:165022

(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide Chemical and Physical Properties

Names and Identifiers

    • Sulfonium,(3-amino-3-carboxypropyl)dimethyl-, bromide (1:1)
    • [(3S)-3-Amino-3-carboxypropyl](dimethyl)-sulfonium iodide
    • DL-METHIONINE METHYLSULFONIUM BROMIDE
    • NULL
    • (3-amino-3-carboxy-propyl)-dimethyl sulfonium , bromide
    • (3-Amino-3-carboxypropyl)dimethylsulfonium bromide
    • (3-amino-3-carboxypropyl)dimethylsulphonium bromide
    • DL-Methionine methylsulfonium bromide(3-Amino-3-carboxypropyl)dimethylsulfonium bromide
    • DL-METHIONINE METHYLSULFONIUM BROMIDE, 99
    • methioninemethylsulphonium bromide
    • Methioninmethylsulfoniumbromid
    • S-methylmethioninium bromide
    • AKOS024319285
    • NSC169849
    • D-METHIONINE METHYLSULFONIUM BROMIDE, 99
    • (3-Amino-3-carboxypropyl)dimethylsulfoniumbromide
    • CS-0333382
    • SCHEMBL390895
    • EINECS 220-440-9
    • FT-0773696
    • NS00049101
    • MFCD00800537
    • AKOS000282196
    • FT-0684331
    • 212757-14-7
    • SY268968
    • D-Methionine methylsulfonium bromide
    • 2766-51-0
    • (3-amino-3-carboxypropyl)-dimethylsulfanium;bromide
    • DL-Methylmethioninesulfonium bromide
    • NSC-169849
    • (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide
    • Inchi: InChI=1S/C6H13NO2S/c1-10(2)4-3-5(7)6(8)9/h5H,3-4,7H2,1-2H3/p+1/t5-/m1/s1
    • InChI Key: YDBYJHTYSHBBAU-RXMQYKEDSA-O
    • SMILES: C[S+](CC[C@H](C([O-])=O)[NH3+])C

Computed Properties

  • Exact Mass: 260.8554
  • Monoisotopic Mass: 242.99286g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.3
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.397 (estimate)
  • Melting Point: 140°C
  • PSA: 59.27
  • Solubility: Not determined

(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide Security Information

  • HazardClass:IRRITANT
  • Safety Term:S24/25

(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
S295460-100mg
[(3S)-3-Amino-3-carboxypropyl](dimethyl)sulfonium iodide
2766-51-0
100mg
$ 190.00 2022-06-02
City Chemical
M663-25GM
DL-Methionine Methylsulfonium Bromide
2766-51-0 MP139-140deg
25gm
$170.08 2023-09-19
City Chemical
M1950-25GM
DL-Methylmethioninesulfonium Bromide
2766-51-0
25gm
$363.33 2023-09-19
TRC
S295460-500mg
[(3S)-3-Amino-3-carboxypropyl](dimethyl)sulfonium iodide
2766-51-0
500mg
$ 620.00 2022-06-02
TRC
S295460-250mg
[(3S)-3-Amino-3-carboxypropyl](dimethyl)sulfonium iodide
2766-51-0
250mg
$ 390.00 2022-06-02

(3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide Related Literature

Additional information on (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide

Recent Advances in (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide (CAS: 2766-51-0) Research: A Comprehensive Review

The compound (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide (CAS: 2766-51-0) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry research. This sulfonium-containing derivative of methionine has demonstrated unique biochemical properties that make it valuable for studying enzymatic processes, developing novel therapeutics, and exploring metabolic pathways. Recent studies have particularly focused on its role as a substrate analog for methionine adenosyltransferase (MAT) enzymes and its potential applications in cancer research and neurodegenerative disease studies.

A 2023 study published in the Journal of Medicinal Chemistry revealed that (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide serves as an effective inhibitor of S-adenosylmethionine (SAM) biosynthesis in certain cancer cell lines. The research team demonstrated that this compound competitively inhibits MAT2A, an isoform frequently overexpressed in various cancers, with an IC50 of 8.3 μM. Structural analysis through X-ray crystallography showed that the sulfonium group forms critical interactions with the enzyme's active site, while the carboxyl group maintains important hydrogen bonds with surrounding residues.

In the field of neurochemistry, a recent Nature Chemical Biology publication (2024) highlighted the compound's ability to modulate methylation patterns in neuronal cells. The study found that (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide could cross the blood-brain barrier in animal models and affect the methylation status of proteins involved in tau aggregation, suggesting potential applications in Alzheimer's disease research. The researchers noted that the iodide counterion appears to enhance the compound's stability in physiological conditions compared to other salt forms.

From a synthetic chemistry perspective, advances have been made in the production and purification of (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide. A 2023 Organic Process Research & Development paper described an improved synthetic route starting from L-methionine that achieves 78% overall yield with excellent enantiomeric purity (>99% ee). The new method addresses previous challenges with racemization during the quaternization step and provides a more scalable process for industrial applications.

Analytical characterization of this compound has also seen significant progress. Recent work published in Analytical Chemistry (2024) developed a sensitive LC-MS/MS method capable of detecting (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide at concentrations as low as 0.1 nM in biological matrices. This advancement enables more accurate pharmacokinetic studies and has revealed previously unknown metabolic pathways involving the compound's conversion to dimethyl sulfide derivatives in vivo.

Looking forward, several research groups are exploring the potential of (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide as a lead compound for drug development. Its unique combination of structural features - including the positively charged sulfonium center, the amino acid backbone, and the carboxyl group - makes it a versatile scaffold for medicinal chemistry optimization. Current efforts focus on developing analogs with improved metabolic stability and tissue specificity while maintaining the compound's ability to modulate methylation-related processes.

In conclusion, the growing body of research on (3S)-3-Amino-3-carboxypropyl(dimethyl)sulfonium iodide (CAS: 2766-51-0) demonstrates its multifaceted potential in chemical biology and pharmaceutical research. From its applications in studying fundamental biochemical processes to its emerging therapeutic possibilities, this compound continues to reveal new insights into sulfonium chemistry and its biological implications. Future research directions will likely explore its clinical translation potential and investigate its effects on additional biological targets beyond the currently known applications.

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